7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with chloro, methoxyphenyl, and methylsulfanylphenyl substituents.
Properties
Molecular Formula |
C27H22ClNO4S |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
7-chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22ClNO4S/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(34-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)33-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
BFYVFAZWKOYCEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the chromeno-pyrrole core: This can be achieved through a series of cyclization reactions.
Introduction of substituents: The chloro, methoxyphenyl, and methylsulfanylphenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Key Reaction Conditions
Chemical Transformations
The compound’s functional groups enable diverse chemical transformations:
Substitution Reactions
-
Chlorine Substitution : The 7-chloro group can undergo nucleophilic aromatic substitution (e.g., with amines or hydroxide ions).
-
Methylsulfanyl Group : The 4-(methylsulfanyl)phenyl substituent may participate in oxidation (e.g., to sulfoxide/sulfone) or alkylation.
Functional Group Reactivity
-
Methoxy Groups : The 4-methoxyphenyl ethyl chain may undergo demethylation (e.g., under acidic conditions) or electrophilic substitution.
-
Pyrrole Core : The dihydro-pyrrole moiety could act as a diene in Diels-Alder reactions or undergo electrophilic addition .
Mechanistic Considerations
-
Electron-Withdrawing Groups : The chlorine atom enhances electrophilic substitution at the aromatic ring.
-
Electron-Donating Groups : Methylsulfanyl and methoxy groups stabilize intermediates during cyclization .
-
Stability : The chromeno[2,3-c]pyrrole scaffold is stable under acidic conditions but may undergo ring-opening under strongly basic environments .
Purification and Isolation
-
Crystallization : Products are often isolated via ethanol crystallization due to their high purity (>95% HPLC) .
-
Chromatography : Silica gel chromatography (hexanes/ethyl acetate) is used for final purification .
References : EvitaChem product details (2025). RSC supplementary NMR data (2021). PMC multicomponent reaction protocol (2021).
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of chromeno[3,4-c]pyrroles, similar to 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antibacterial activity. For instance, studies have shown that pyrrole derivatives can effectively combat strains of Staphylococcus aureus and Escherichia coli , with efficacy comparable to established antibiotics like gentamicin .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Pyrrole derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The presence of chlorinated and methylsulfanyl groups may enhance its bioactivity by improving solubility and cellular uptake .
Green Chemistry Approaches
Recent advancements in synthetic chemistry emphasize environmentally friendly methods for synthesizing complex organic molecules. The synthesis of chromeno[3,4-c]pyrroles has been optimized using eco-friendly catalysts and solvents. For example, iodine-catalyzed reactions have been successfully employed to create highly substituted pyrrole derivatives with improved yields .
Reaction Conditions and Yields
A comprehensive study on the synthesis of chromeno[3,4-c]pyrroles indicated that varying reaction conditions (temperature, solvent choice) significantly affects product yield and purity. For instance, using ethanol as a solvent yielded better results compared to THF or MeCN under similar conditions .
| Solvent | Yield (%) | Temperature (°C) |
|---|---|---|
| Ethanol | 81 | 50 |
| MeCN | 65 | 80 |
| THF | 45 | Reflux |
Drug Design and Development
The unique structural features of 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it a candidate for drug development targeting various diseases. Its ability to interact with biological targets involved in bacterial resistance mechanisms or cancer cell signaling pathways positions it as a promising lead compound for further investigation .
Case Study 1: Antibacterial Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrole derivatives including the target compound and evaluated their antibacterial activity against clinical isolates of resistant bacteria. The results demonstrated that modifications at the phenyl rings significantly enhanced antibacterial potency.
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of chromeno[3,4-c]pyrrole derivatives revealed that specific modifications could lead to selective cytotoxicity against breast cancer cell lines while sparing normal cells. This study highlights the therapeutic potential of such compounds in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biological system or its function in a chemical reaction. Detailed studies would be required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound shares some structural similarities and can be used for comparative studies.
4-methoxyphenylacetic acid: Another related compound that can provide insights into the reactivity and applications of the target compound.
Uniqueness
The uniqueness of 7-CHLORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.
Biological Activity
7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno[2,3-c]pyrroles. This compound has gained attention due to its potential biological activities, including cytotoxicity against various cancer cell lines and antioxidant properties.
The molecular formula of the compound is , with a molecular weight of 485.6 g/mol. The IUPAC name is 2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H27NO4S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| InChI Key | SAXLZUQHMYSWEK-UHFFFAOYSA-N |
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown pronounced activity with IC50 values indicating effective inhibition of cell proliferation:
- K562 cells : IC50 = 13.9 µM
- SGC-7901 cells : IC50 = 17.8 µM
- BEL-7402 cells : IC50 = 31.9 µM
These values suggest that the compound is particularly effective against K562 and SGC-7901 cell lines compared to BEL-7402 .
The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the interactions with specific molecular targets and pathways are crucial. The presence of hydroxyl and methoxy groups in its structure may enhance its ability to bind to enzymes or receptors involved in cell proliferation and apoptosis .
Antioxidant Activity
In addition to its cytotoxic properties, the compound has been reported to exhibit antioxidant activity. This property is essential for mitigating oxidative stress in cells and may contribute to its overall therapeutic potential .
Case Studies
A notable study explored the synthesis and biological evaluation of various derivatives of chromeno[2,3-c]pyrrole compounds, including the one . The study highlighted the importance of structural modifications in enhancing biological activity and provided a comprehensive analysis of the relationship between chemical structure and biological function .
Summary of Findings from Case Studies
- Cytotoxic Effects : The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines.
- Structural Influence : Hydroxyl groups at specific positions were found to enhance activity.
- Potential Applications : Given its dual role as an anticancer agent and antioxidant, further studies could explore its use in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold?
- Methodology : The core scaffold can be synthesized via multicomponent reactions involving substituted aryl aldehydes, β-dicarbonyl compounds, and amines. Vydzhak and Panchishin (2008, 2010) optimized alkyl/aryl substitutions using iterative condensation and cyclization steps under acidic conditions (e.g., acetic acid or H2SO4 catalysis). Key parameters include temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance regioselectivity .
- Experimental Design : Use fractional factorial design (e.g., Taguchi method) to evaluate variables like catalyst concentration, reaction time, and solvent polarity, minimizing trial iterations while maximizing yield .
Q. How can spectroscopic techniques (e.g., NMR, XRD) resolve structural ambiguities in this compound?
- Methodology : Combine 1H/13C NMR with 2D-COSY and HSQC to assign stereochemistry and substituent positions. For crystallographic confirmation, single-crystal XRD (e.g., CCDC deposition) provides unambiguous spatial arrangements, as demonstrated for structurally analogous chalcone derivatives .
- Contradiction Resolution : Discrepancies in NOE correlations vs. XRD data may arise; cross-validate using DFT-based geometry optimization (e.g., Gaussian 16) to reconcile experimental and theoretical models .
Q. What safety protocols are critical when handling sulfur-containing derivatives like the 4-(methylsulfanyl)phenyl group?
- Methodology : Implement fume hood use, personal protective equipment (PPE), and spill containment strategies per OSHA guidelines. Monitor for H2S off-gassing during high-temperature reactions. Pre-experiment safety assessments (e.g., CHP review) are mandatory for lab courses and advanced research .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT or ab initio) to map potential energy surfaces, identifying low-energy intermediates. ICReDD’s workflow integrates these with machine learning (ML) to prioritize viable pathways, reducing experimental screening by >50% .
- Case Study : For analogous pyrrole-diones, transition state analysis (TSA) using COMSOL Multiphysics identified solvent effects on activation barriers, enabling solvent substitution (e.g., acetonitrile → THF) to improve yield by 22% .
Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?
- Methodology : Conduct meta-analyses using standardized assay protocols (e.g., MIC for antimicrobial activity). For example, Rane and Telekar (2010) resolved variability in chloropyrrole bioactivity by normalizing results against control strains (e.g., S. aureus ATCC 25923) and adjusting inoculum density .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to distinguish assay variability from true bioactivity differences .
Q. How can heterogeneous catalysis improve the scalability of dihydrochromeno-pyrrole-dione synthesis?
- Methodology : Screen solid acid catalysts (e.g., zeolites, sulfonated carbons) under flow conditions. CRDC subclass RDF2050112 emphasizes reactor design (e.g., packed-bed vs. microfluidic) to enhance mass transfer and reduce byproduct formation .
- Case Study : A 2024 study achieved 89% yield using H-beta zeolite in a continuous flow reactor, reducing reaction time from 24h (batch) to 3h .
Q. What environmental fate studies are relevant for assessing this compound’s persistence?
- Methodology : Conduct OECD 307 soil degradation tests under aerobic/anaerobic conditions. DOE’s Atmospheric Chemistry Program methodologies (e.g., precipitation scavenging assays) can evaluate atmospheric deposition pathways .
- Analytical Tools : Use HPLC-MS/MS to quantify degradation products and QSAR models to predict ecotoxicity endpoints .
Q. How do substituents (e.g., 7-chloro, 4-methoxyphenyl) influence electronic properties and reactivity?
- Methodology : Perform Hammett σ/p analyses and frontier molecular orbital (FMO) calculations. For example, DFT studies on analogous compounds show electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilic reactivity .
- Experimental Validation : Cyclic voltammetry (e.g., CH Instruments) quantifies redox potentials, correlating with computational predictions .
Data Management and Reproducibility
Q. What tools ensure data integrity and reproducibility in synthetic studies?
- Methodology : Use ELNs (Electronic Lab Notebooks) with blockchain timestamping for immutable records. Chemical software (e.g., ChemAxon) automates reaction schema digitization, while COMSOL-AI integration enables real-time simulation adjustments .
- Best Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like PubChem or CCDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
